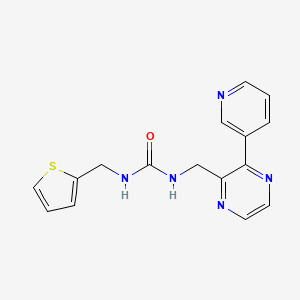

![molecular formula C19H22N6O3S B2378909 N-(1-(3-环丙基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁-3-基)-2-甲氧基-N-甲基苯磺酰胺 CAS No. 2309586-41-0](/img/structure/B2378909.png)

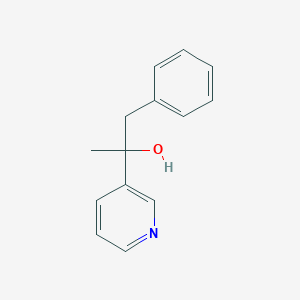

N-(1-(3-环丙基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁-3-基)-2-甲氧基-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves a mixture of compound 2 (1 mmol), benzoyl chloride (1.2 mmol) and powdered sodium carbonate (1.2 mmol) in THF (5 mL) stirred at ambient temperature for 6 h .Molecular Structure Analysis

The compound crystallizes in a monoclinic P 2 1 / n space group . The structure was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reactions with amines and triazole-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学研究应用

合成研究和潜在的医疗应用[1,2,4]三唑并[4,3-b]哒嗪类中的化合物已被合成并评估其在治疗各种疾病中的潜力。例如,研究表明,某些衍生物通过抑制动物模型中血小板活化因子 (PAF) 诱导的支气管收缩,表现出有效的抗哮喘活性,表明在哮喘和其他呼吸系统疾病治疗中具有潜在价值 (Kuwahara 等人,1997 年)。另一项研究重点关注合成的化合物对潜在抗肿瘤活性的研究,特别是通过细胞凋亡诱导和细胞周期阻滞等机制,对癌细胞系表现出显着的细胞毒性 (Kamal 等人,2020 年)。

抗菌和抗真菌活性对这些化合物的抗菌和抗真菌特性的研究已产生有希望的结果。合成的衍生物已显示出对一系列革兰氏阳性菌和革兰氏阴性菌以及酵母样真菌的活性,表明它们作为广谱抗菌剂的潜力 (Hassan,2013 年)。这表明在开发新的抗菌疗法以对抗耐药菌株和真菌方面的应用。

除草剂活性如针对取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物的研究所示,该类化合物在低施用量下对广泛的植被表现出优异的除草剂活性。这些发现突出了这些化学品在农业环境中用于控制不需要的植被同时最大程度地减少所需剂量,从而减少对环境影响的潜在用途 (Moran,2003 年)。

作用机制

While the exact mechanism of action for this specific compound is not available, similar compounds with a triazole moiety, such as voriconazole and posaconazole, play a leading role in combating fungal infections . It could be inferred that triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

未来方向

The future directions in the research of these compounds could involve further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, new compounds containing these moieties could be synthesized to investigate their antimicrobial properties .

属性

IUPAC Name |

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-23(29(26,27)16-6-4-3-5-15(16)28-2)14-11-24(12-14)18-10-9-17-20-21-19(13-7-8-13)25(17)22-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXSWMPDSFMEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

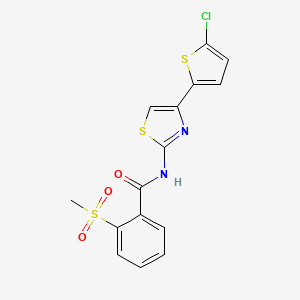

![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)

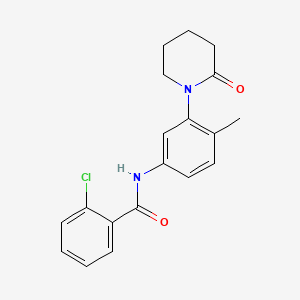

![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)

![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)

![8-(Benzylsulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2378837.png)

![3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378839.png)

![1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2378847.png)

![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)